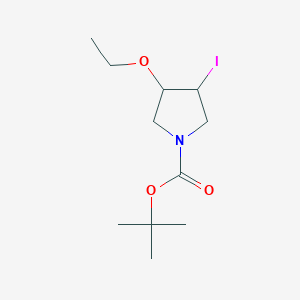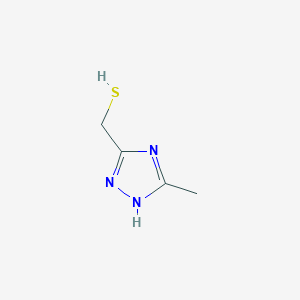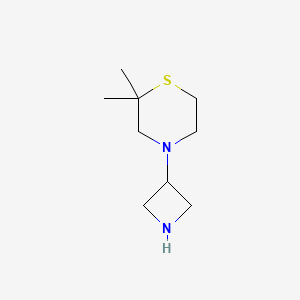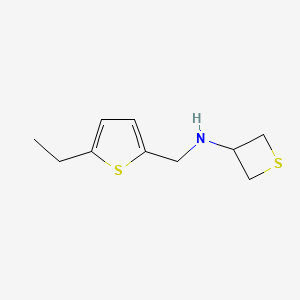![molecular formula C7H3BrF2N2 B13334925 7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine](/img/structure/B13334925.png)
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyrazolo[1,5-a]pyridine core. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine typically involves multi-step synthetic routes. One common method starts with the commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine. This compound is iodized using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Chemical Reactions Analysis
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution can replace the bromine atom with an amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation to introduce additional functional groups or reduction to modify existing ones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl group using palladium catalysts and boronic acids.
Common reagents used in these reactions include N-iodosuccinimide, para-methoxybenzyl chloride, palladium catalysts, and boronic acids. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of small-molecule inhibitors targeting various enzymes and receptors.
Biological Studies: The compound is used in biological assays to study its effects on cell lines and its potential as a therapeutic agent.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular mechanisms of diseases.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as a TRK inhibitor, it binds to the ATP-binding pocket of the kinase domain, preventing the phosphorylation and activation of downstream signaling pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
7-Bromo-3,4-difluoropyrazolo[1,5-a]pyridine can be compared with other pyrazolopyridine derivatives, such as:
7-Bromo-1H-pyrazolo[4,3-c]pyridine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
3,4-Difluoropyrazolo[1,5-a]pyridine: Lacks the bromine atom, which may affect its reactivity and interaction with biological targets.
7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and drug development.
Properties
Molecular Formula |
C7H3BrF2N2 |
|---|---|
Molecular Weight |
233.01 g/mol |
IUPAC Name |
7-bromo-3,4-difluoropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H3BrF2N2/c8-6-2-1-4(9)7-5(10)3-11-12(6)7/h1-3H |
InChI Key |
YMKMENRYNAOOGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(C=NN2C(=C1)Br)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Isopropyl-3-(trifluoromethyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13334852.png)
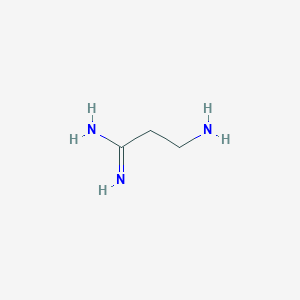
![Bicyclo[2.2.2]oct-5-ene-2-sulfonyl chloride](/img/structure/B13334867.png)
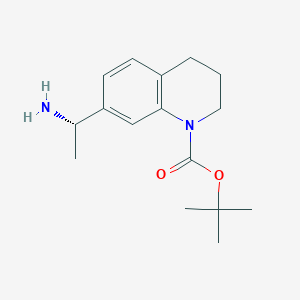

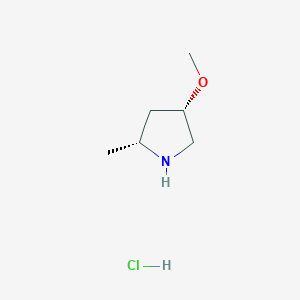
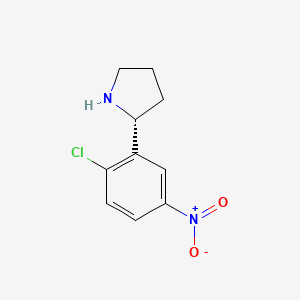

![tert-Butyl 8-fluoro-8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13334882.png)
